5-Chloro-2-methylquinazoline NEK2 Inhibitory Activity: Direct Comparison with CDK1 Selectivity
5-Chloro-2-methylquinazoline demonstrates measurable NEK2 inhibitory activity (IC50 = 140 nM) in a human recombinant full-length His-tagged NEK2 baculovirus expression system [1]. In contrast, the same compound exhibits only weak inhibition of CDK1 (IC50 = 9.6 μM), establishing a selectivity ratio of approximately 68.6-fold for NEK2 over CDK1 [1]. This differential kinase inhibition profile distinguishes 5-chloro-2-methylquinazoline from 6-arylquinazoline derivatives that show preferential Clk family inhibition [2].
| Evidence Dimension | Kinase inhibition potency and selectivity window |
|---|---|
| Target Compound Data | IC50 = 140 nM (NEK2); IC50 = 9.6 μM (CDK1) |
| Comparator Or Baseline | CDK1 as internal selectivity control; 6-arylquinazoline derivatives exhibit Clk1/Clk4 preferential inhibition (IC50 ~40-90 nM range) |
| Quantified Difference | 68.6-fold selectivity for NEK2 over CDK1 |
| Conditions | Human recombinant full-length His-tagged NEK2 expressed in baculovirus expression system; kinase-profiling analysis |
Why This Matters
This quantified selectivity window (NEK2 vs CDK1) informs researchers targeting NEK2-driven pathways whether this scaffold provides sufficient baseline discrimination before further derivatization.
- [1] BindingDB BDBM50235361: NEK2 IC50 = 140 nM; CDK1 IC50 = 9.6 μM for 5-Chloro-2-methylquinazoline View Source
- [2] Mott BT, et al. Potent and Selective Small Molecule Inhibitors of Specific Isoforms of Cdc2-like Kinases (Clk) and Dual Specificity Tyrosine-Phosphorylation-Regulated Kinases (Dyrk). PMC 2011 View Source
